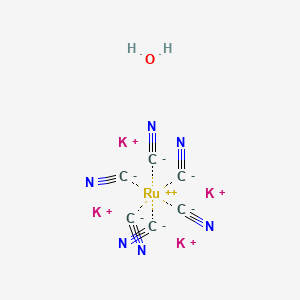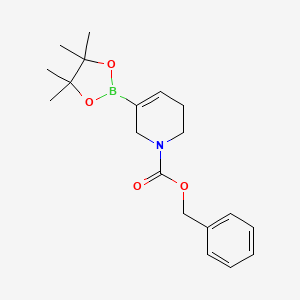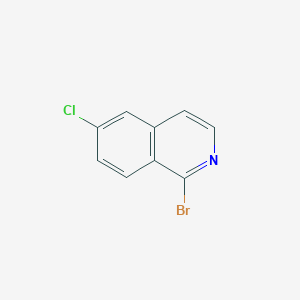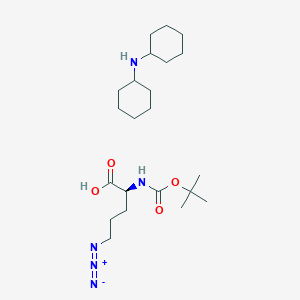
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal (FMMP) is an organic compound with a broad range of applications in scientific research. It is a highly versatile compound, which has been used in a variety of laboratory experiments, including those related to drug development, biochemistry, and physiology. FMMP is also known as 3-fluoro-4-methoxybenzaldehyde, and it is a colorless liquid with a faint odor. This compound is widely used in organic synthesis due to its high reactivity and the fact that it can be easily modified in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biological Evaluation :
- A study by Stehouwer et al. (2005) focused on synthesizing and evaluating radioligands for in vivo imaging of the serotonin transporter. This research is vital for understanding serotonin transporter functioning and potentially aiding in diagnosing and treating related disorders.
Synthesis and Biological Activity in Dermatology :
- Research by Lovey & Pawson (1981) explored the synthesis and biological activity of analogues related to retinoic acids. Their work contributes to the understanding of skin treatments and the development of dermatological drugs.
Chemical Oxidation Studies :
- Bietti and Capone (2008) investigated the one-electron oxidation of compounds closely related to 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal. This research, detailed in their study (Bietti & Capone, 2008), is crucial for understanding the chemical behavior of these compounds in various environments.
Pharmacological Characterization :
- The study by Chalon et al. (2006) focused on the pharmacological characterization of a specific compound related to the chemical . This research contributes to the understanding of drug development and the biological interactions of similar compounds.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXCTASOUWWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

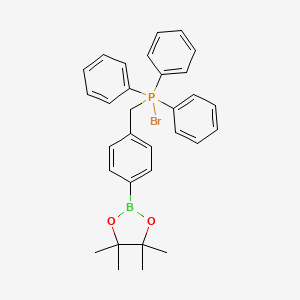

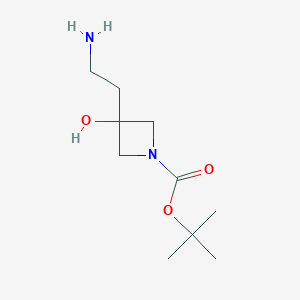
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

